Allopregnanetrione Allopregnanetrione
Brand Name: Vulcanchem
CAS No.: 2089-06-7
VCID: VC21355864
InChI: InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1
SMILES: CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

Allopregnanetrione

CAS No.: 2089-06-7

Cat. No.: VC21355864

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Allopregnanetrione - 2089-06-7

Specification

CAS No. 2089-06-7
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name (5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Standard InChI InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1
Standard InChI Key AHRWWYGWQKBKBF-MUGXHADPSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
SMILES CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C
Canonical SMILES CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C

Introduction

Basic Identification and Chemical Information

Allopregnanetrione, chemically known as 5alpha-Pregnane-3,11,20-trione, is a steroid compound characterized by its three ketone functional groups. The compound possesses specific stereochemical configuration that distinguishes it from other steroid derivatives.

Identification Data

ParameterInformation
CAS Number2089-06-7
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
IUPAC Name(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Standard InChIKeyMRURHGKZPVRRKA-UBYIZVQESA-N
Melting Point212-216 °C

Common Synonyms

Allopregnanetrione is known by several synonyms in scientific literature, which is important for comprehensive literature searches:

  • 5alpha-Pregnane-3,11,20-trione

  • (5alpha)-pregnane-3,11,20-trione

  • 5a-Pregnane-3,11,20-trione

  • Allopregnantrione

  • 5-alpha-Pregnane-3,11,20-trione

  • 5.alpha.-Pregnan-3,11,20-trione

Chemical Structure and Properties

Allopregnanetrione belongs to the class of pregnane steroids, characterized by a specific carbon skeleton arrangement. Its structure features three ketone groups located at the C-3, C-11, and C-20 positions of the pregnane skeleton.

Physical Properties

The compound presents as a white solid with specific physical characteristics that facilitate its identification and analysis:

PropertyValue
Physical StateWhite solid
Melting Point212-216 °C
Boiling Point466.5±45.0 °C (Predicted)
Density1.107±0.06 g/cm³ (Predicted)
SolubilityLimited water solubility, soluble in organic solvents

Structural Characteristics

The three-dimensional configuration of allopregnanetrione is critical to its properties and biological activities. The 5-alpha configuration refers to the specific stereochemistry at the C-5 position, which distinguishes it from other pregnane derivatives .

Synthesis and Metabolic Pathways

Allopregnanetrione represents an important compound in steroid metabolism pathways, particularly in relation to progesterone metabolism.

Synthetic Routes

Historical literature suggests that allopregnanetrione can be isolated from natural sources. According to one research finding, approximately 300 mg of this compound was isolated from extracts of about 1000 gallons of pooled urine from pregnant subjects . Modern synthetic approaches likely involve oxidation steps from pregnane precursors with appropriate stereochemical control.

Metabolic Relationships

Allopregnanetrione exists in a metabolic relationship with other neurosteroids, particularly allopregnanolone. The relationship between these compounds involves enzymatic transformations that affect their biological activities and distributions in tissues .

Analytical Applications

Allopregnanetrione serves important functions in analytical chemistry, particularly in the context of steroid analysis and detection.

Use as Analytical Standard

Allopregnanetrione is utilized as an analytical standard in drug analysis, particularly for the assessment of related steroid compounds. This application makes it valuable in pharmaceutical quality control and research settings.

Analytical Methods

Analysis of allopregnanetrione typically employs chromatographic techniques:

Analytical TechniqueApplication
GC-MSIdentification and quantification
HPLCSeparation and analysis
LC-MS/MSHigh-sensitivity detection in biological samples

Research Findings and Biological Activity

Scientific investigations into allopregnanetrione have revealed insights into its potential biological activities and relationship to neurosteroid metabolism.

Relationship to Neurosteroid Metabolism

Research suggests that allopregnanetrione is related to neurosteroid metabolism, particularly in the context of progesterone-derived compounds. Studies have examined the distribution of related steroids across various tissues, including testes, prostates, and livers .

Tissue Distribution Studies

Research has examined the tissue distribution of related neurosteroids, which provides context for understanding where allopregnanetrione might be metabolized or active. Studies have shown variations in steroid concentrations across different tissues, suggesting tissue-specific metabolic pathways .

Data from related steroid research shows differential distribution patterns:

TissueConcentration Range (ng/g tissue)
TestisMay contain higher concentrations of steroid metabolites
ProstateShows presence of related steroid metabolites
LiverImportant site for steroid metabolism

Comparison with Related Compounds

Understanding allopregnanetrione in relation to structurally similar compounds provides important context for its chemical properties and potential functions.

Relationship to Allopregnanolone

Allopregnanetrione shares structural similarities with allopregnanolone (3α-hydroxy-5α-pregnan-20-one), a neurosteroid with significant medical applications. While allopregnanetrione contains ketone groups at positions 3, 11, and 20, allopregnanolone features a hydroxyl group at position 3 .

Allopregnanolone has been developed as the drug brexanolone (Zulresso) for treating postpartum depression, highlighting the potential pharmacological relevance of this class of compounds .

Structural Comparisons with Other Pregnane Derivatives

CompoundMolecular FormulaKey Structural Differences
AllopregnanetrioneC21H30O3Three ketone groups at positions 3, 11, and 20
AllopregnanoloneC21H34O2Hydroxyl group at position 3, ketone at position 20
5alpha-Pregnane-3,6,20-trioneC21H30O3Ketone groups at positions 3, 6, and 20 (vs. 3, 11, 20)
Hazard TypeClassification
RespiratoryMay cause respiratory tract irritation
SkinMay cause skin irritation (Category 2)
EyeMay cause serious eye irritation (Category 2)

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